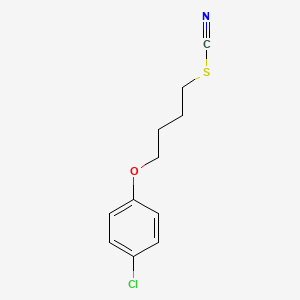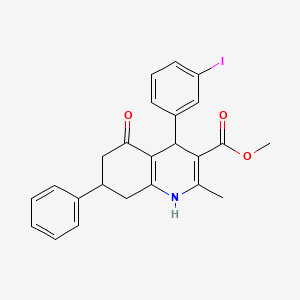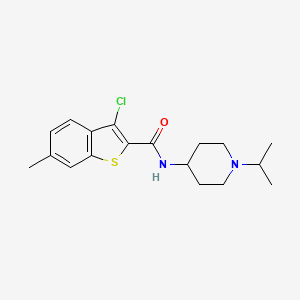
4-(4-chlorophenoxy)butyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPBT and is a thiocyanate derivative of 4-chlorophenoxybutanol. CPBT has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPBT is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and signaling pathways, which can ultimately affect various physiological functions.
Biochemical and Physiological Effects:
CPBT has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to have antimicrobial properties, and it has also been studied for its potential use in the treatment of cancer and other diseases. CPBT has been shown to affect cellular processes and signaling pathways, leading to changes in various physiological functions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPBT in lab experiments has several advantages, including its ability to inhibit specific enzymes and proteins, which can lead to changes in cellular processes and signaling pathways. However, there are also limitations to its use, including the need for specific conditions of temperature and pressure for its synthesis, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of CPBT. One potential future direction is the development of new drugs and therapies based on its mechanism of action. CPBT could also be studied further for its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of CPBT could be optimized to improve its yield and reduce its toxicity and side effects.
In conclusion, 4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPBT and its applications in various fields.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)butyl thiocyanate involves the reaction between 4-chlorophenoxybutanol and thiocyanic acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
CPBT has been used in scientific research to study its potential applications in various fields. It has been studied for its antimicrobial properties, as well as its potential use in the treatment of cancer and other diseases. CPBT has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJBTSTBYGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4986962.png)
![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)




![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)